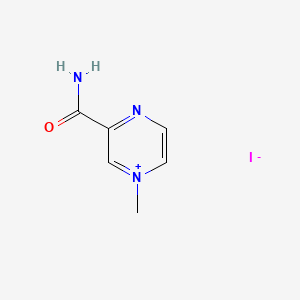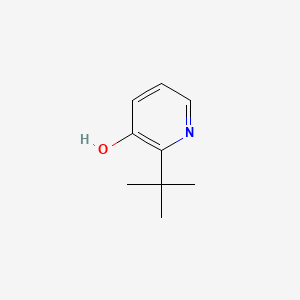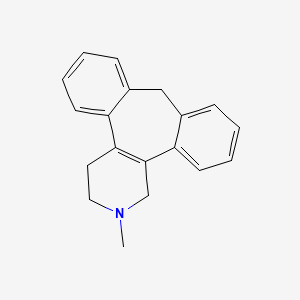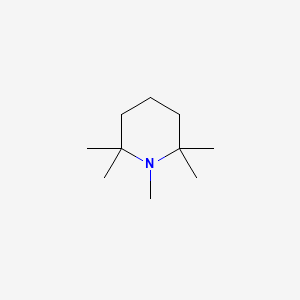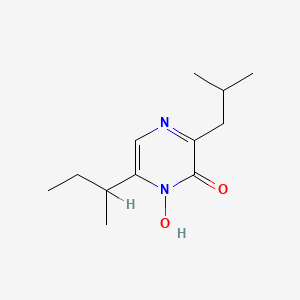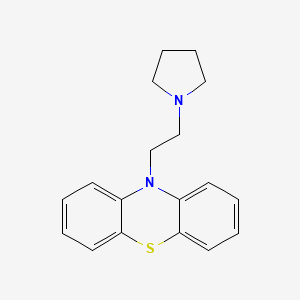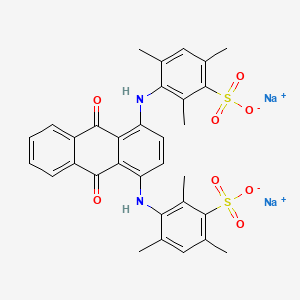
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium dihydridobis(2-methoxyethoxo)aluminate (SDMA) involves using it as a reducing agent in catalytic systems, particularly in the cooligomerization of propadiene with propyne. The compound is found effective in generating zerovalent nickel in these systems, showcasing its utility in complex chemical reactions (Čermák et al., 1991).
Molecular Structure Analysis
Multinuclear NMR studies of sodium alkoxohydridoaluminate compositions provide insights into the molecular structure of SDMA. These studies help refine the structure previously proposed, offering a detailed view of its molecular arrangement and the dynamics of its ionic stabilization in specific solvents (Černý et al., 1996).
Chemical Reactions and Properties
SDMA is involved in various nucleophilic substitutions, demonstrating its reactivity and versatility in forming new phosphorus-carbon bonds and its application in stereochemical substitutions in menthyl derivatives. These reactions highlight its potential in synthetic organic chemistry and the precise control it offers in stereochemical outcomes (Yamashita et al., 1983).
Physical Properties Analysis
The physical properties of SDMA and related compounds have been extensively studied through crystallography and solvothermal synthesis methods. These studies reveal the intricate lattice structures and the formation of well-ordered layers in certain aluminate complexes, providing a foundation for understanding the material's physical characteristics and its applications in material science (Li et al., 2014).
Chemical Properties Analysis
The chemical properties of SDMA, particularly its role as a reducing agent and its involvement in the activation of dihydrogen, highlight its chemical versatility and potential applications in catalysis and hydrogen storage technologies. Studies on lithium- and sodium-aluminyls, for instance, showcase the compound's ability to engage in complex chemical reactions and its potential in energy-related applications (Evans et al., 2021).
Wissenschaftliche Forschungsanwendungen
Reducing Agent in Catalysis
Sodium dihydridobis(2-methoxyethoxo)aluminate (SDMA) has been identified as a suitable reducing agent for in-situ generation of zerovalent nickel in a catalytic system. This system is used for the cooligomerization of propadiene with propyne, where SDMA facilitates the reaction without the formation of polymers, yielding oligomers comparable to those obtained with triethylaluminium (Čermák, Soukupová, Chvalovský, Khar'kova, & Krentsel, 1991).
Stereochemistry of Nucleophilic Substitution
The compound has been used to study the stereochemistry of nucleophilic substitution reactions. Specifically, it was employed in reactions with menthyl or neomenthyl halides and sulfonates, leading to the formation of neomenthyl- and methyl-diphenylphosphine oxide in varying ratios, shedding light on the mechanisms of stereochemical substitution (Yamashita et al., 1983).
Catalytic Activity in Dehydration of Ethanol
Research has shown that commercial transition aluminas, potentially including derivatives or related compounds of sodium dihydridobis(2-methoxyethoxo)aluminate, exhibit significant catalytic activity in the dehydration of ethanol to ethylene. This study highlighted the influence of different phases and impurities on the catalytic efficiency and selectivity towards ethylene production, with specific focus on the role of sodium ions and aluminate structures in the catalytic process (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014).
Synthesis of N-Trifluoroacetyl-L-daunosamine
An improved synthesis process for N-Trifluoroacetyl-L-daunosamine utilized sodium dihydrobis(2-methoxyethanolato)aluminate(1-) for the highly stereoselective reduction of the oxime. This development enhanced the efficiency and selectivity of the synthetic route, demonstrating the compound's utility in complex organic synthesis (Kimura, Matsumoto, Suzuki, & Terashima, 1986).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) involves the reaction between sodium hydroxide and aluminum hydroxide in the presence of 2-methoxyethanol. The resulting mixture is then heated to form the desired compound.", "Starting Materials": ["Sodium hydroxide", "Aluminum hydroxide", "2-methoxyethanol"], "Reaction": ["1. Dissolve sodium hydroxide in water to form a solution.", "2. Add aluminum hydroxide to the solution and stir until fully dissolved.", "3. Slowly add 2-methoxyethanol to the mixture while stirring continuously.", "4. Heat the mixture to 80-100°C and maintain the temperature for 2-3 hours.", "5. Allow the mixture to cool and filter the resulting solid.", "6. Wash the solid with water and dry in a vacuum oven to obtain the final product."] } | |
CAS-Nummer |
22722-98-1 |
Produktname |
Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) |
Molekularformel |
C6H16AlNaO4 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
sodium;alumanylium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |
InChI-Schlüssel |
XJIQVZMZXHEYOY-UHFFFAOYSA-N |
SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
Kanonische SMILES |
COCC[O-].COCC[O-].[Na+].[AlH2+] |
Andere CAS-Nummern |
22722-98-1 |
Piktogramme |
Flammable; Corrosive; Irritant |
Synonyme |
dihydrobis(2-methoxyethoxy)aluminate Red-Al Vitride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





